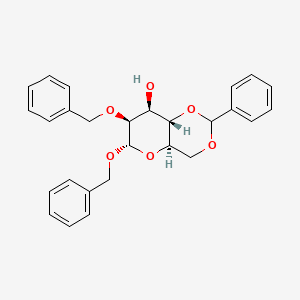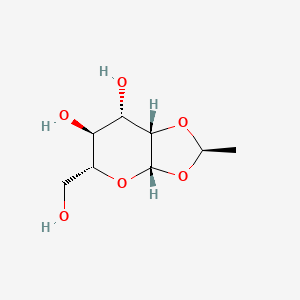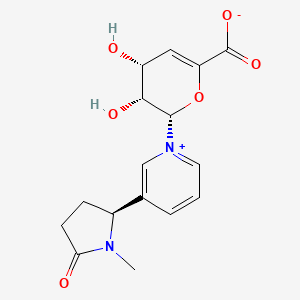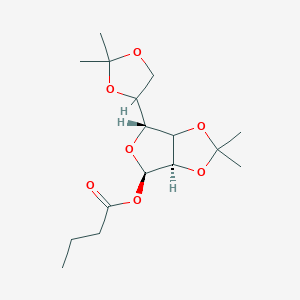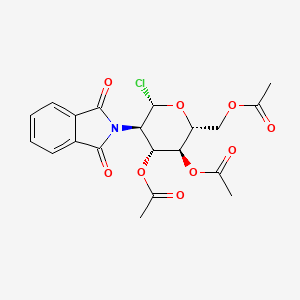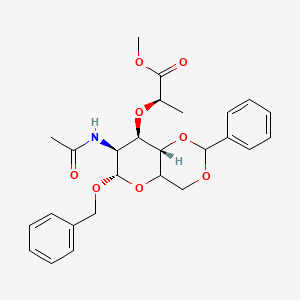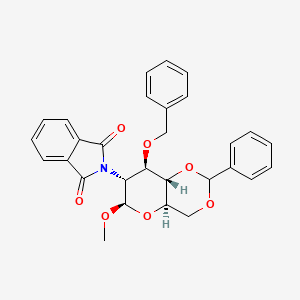
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside” is a compound that has shown potential therapeutic properties . It is known to be effective against viral infections caused by distinct strains .
Synthesis Analysis
The synthesis of this compound involves the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H . The reaction selectively yields the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by both oxacyclic six-membered rings in the structure adopting a chair conformation . It represents the first example of a structurally characterized carbohydrate ester of orthocarbonic acid .Chemical Reactions Analysis
The chemical reactions involving this compound include the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H .Applications De Recherche Scientifique
Biomedical Field
“Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose” is a compound of significant importance in the biomedical field . Its chemical intricacy unveils tremendous potential as a promising therapeutic agent .
Antiviral Applications
This compound is profoundly efficacious against viral infections caused by distinct strains . Its unique structure and properties make it a potential candidate for the development of new antiviral drugs .
Targeted Drug Delivery Systems
The compound’s utilization within targeted drug delivery systems presents a propitious avenue for combating specific diseases . It can be used to design drug molecules that can specifically target diseased cells, thereby increasing the efficacy of the treatment and reducing side effects .
Synthetic Carbohydrate Chemistry
Benzylidene acetals, such as this compound, have found broad application in synthetic carbohydrate chemistry . They are used in the synthesis of complex carbohydrates, which have applications in various fields including drug development, biochemistry, and materials science .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of glycoproteins, which are proteins that have carbohydrates attached to them .
Creation of New Chiral Centers
During the formation of benzylidene acetals, a new chiral center is formed . This is significant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules .
Mécanisme D'action
Target of Action
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a compound of significant importance in the biomedical field . It is profoundly efficacious against viral infections caused by distinct strains . This compound’s chemical intricacy unveils tremendous potential as a promising therapeutic agent .
Mode of Action
It is known to be utilized within targeted drug delivery systems , suggesting that it may interact with its targets in a specific and directed manner.
Biochemical Pathways
Given its efficacy against viral infections , it can be inferred that it likely interacts with pathways related to viral replication or host immune response.
Result of Action
The compound is known to be efficacious against viral infections caused by distinct strains . This suggests that the result of its action is the inhibition of viral replication or enhancement of the host’s immune response against the virus.
Propriétés
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHLSHOGOVBCQ-DIFZJPFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


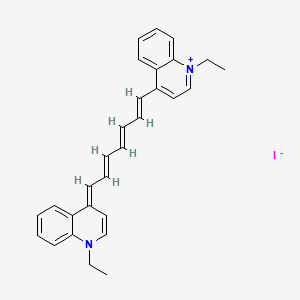
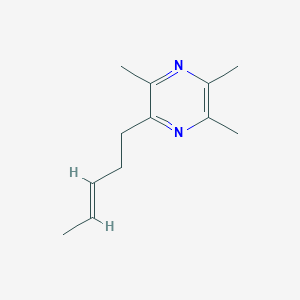
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
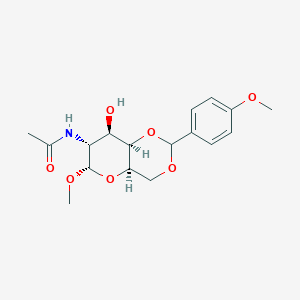
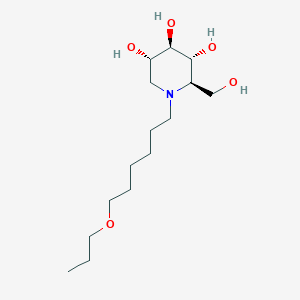
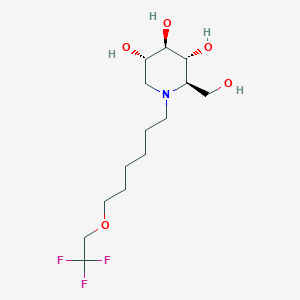
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
